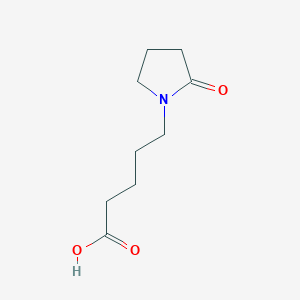
5-(2-Oxopyrrolidin-1-yl)pentanoic acid
Vue d'ensemble
Description
5-(2-Oxopyrrolidin-1-yl)pentanoic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 . It is also known by its IUPAC name 5-oxo-5-(1-pyrrolidinyl)pentanoic acid . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-(2-Oxopyrrolidin-1-yl)pentanoic acid is 1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13) . This indicates that the molecule consists of a pyrrolidinyl group attached to a pentanoic acid group .Physical And Chemical Properties Analysis
5-(2-Oxopyrrolidin-1-yl)pentanoic acid is a solid substance at room temperature . It has a molecular weight of 185.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Inhibition of Nitric Oxide Synthases
5-(2-Oxopyrrolidin-1-yl)pentanoic acid derivatives have been explored as inhibitors of nitric oxide synthases (NOS). A study conducted by Ulhaq et al. (1998) found that certain derivatives, particularly 2-amino-5-(imidazol-1-yl)pentanoic acid, showed potent inhibition against different isoforms of NOS, including rat iNOS, rat nNOS, and human-derived cNOS. This inhibition has implications for treating various diseases where nitric oxide plays a pathological role (Ulhaq et al., 1998).
Microbial Transformation Products
In the realm of microbial transformations, a study by Cooney et al. (1997) reported the formation of 5-(2-pyron-6-yl)pentanoic acid as a biotransformation product of the antifungal Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one. This transformation indicates potential applications in studying microbial interactions and their effects on chemical structures (Cooney et al., 1997).
Synthesis of Novel Amino Acids
In a study on synthetic amino acids, Shilin et al. (2019) described the synthesis of 5-amino-5-(pyridin-2-yl)pentanoic acid, highlighting its potential biological activity. The synthesis process involved a Schmidt rearrangement of specific cycloalkanones, demonstrating a method for introducing functional groups into amino acid structures (Shilin et al., 2019).
Antiviral Activity
A study by Patick et al. (2005) investigated the antiviral activity of a novel compound (E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, showing efficacy against human rhinovirus. This study provides insight into potential therapeutic applications of 5-(2-Oxopyrrolidin-1-yl)pentanoic acid derivatives in antiviral medications (Patick et al., 2005).
Conversion from Biomass
Al‐Naji et al. (2020) conducted research on converting γ-valerolactone, a biomass-derived chemical, into pentanoic acid using bifunctional catalysis. This study highlights the potential of 5-(2-Oxopyrrolidin-1-yl)pentanoic acid and related compounds in sustainable chemistry and industrial applications (Al‐Naji et al., 2020).
Inhibitor Synthesis
Another application is seen in the synthesis of inhibitors, such as thromboxane A2 synthetase inhibitors, where 5-(2-Oxopyrrolidin-1-yl)pentanoic acid derivatives play a role in the development of such compounds, as studied by Clerck et al. (1989). These inhibitors have potential therapeutic applications in treating cardiovascular diseases (Clerck et al., 1989).
Safety and Hazards
The safety information available indicates that 5-(2-Oxopyrrolidin-1-yl)pentanoic acid has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-4-3-7-10(8)6-2-1-5-9(12)13/h1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJPAIOPSNUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxopyrrolidin-1-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



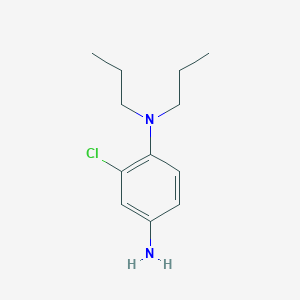
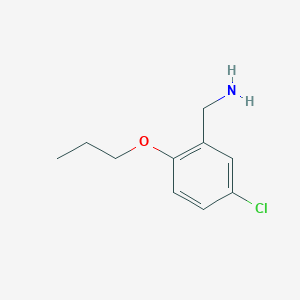
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)
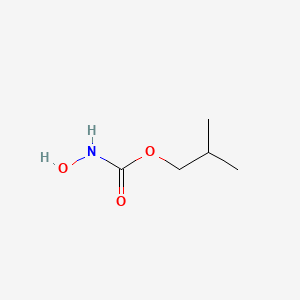

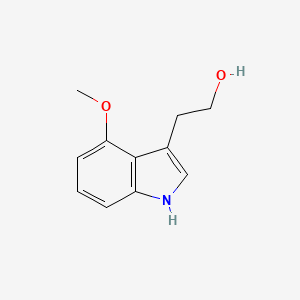
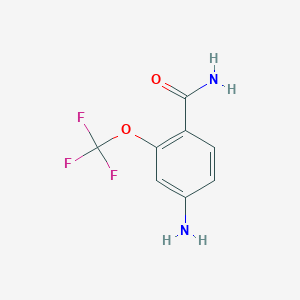


![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)